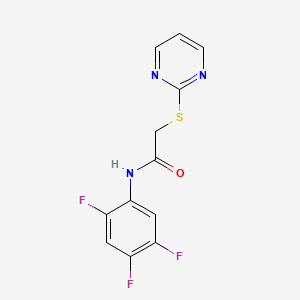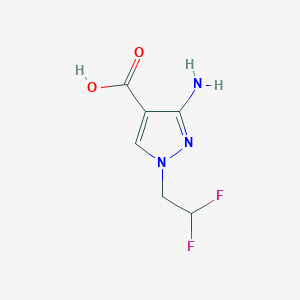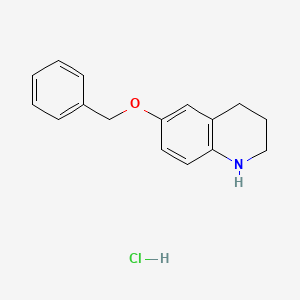![molecular formula C18H18FN5O3 B2811149 6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878729-56-7](/img/structure/B2811149.png)
6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C18H18FN5O3 and its molecular weight is 371.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electron Delocalization and Stability
Research on compounds with imidazolidine-4,5-dione skeletons, similar in structural motif to the compound , has explored the impact of electron delocalization on stability and structure. For example, compounds featuring N-fluorophenyl substituents have been investigated for their π-acceptor characteristics and reactivity akin to that of alkyl halides. These studies reveal insights into the stability mechanisms of such compounds, which are highly electrophilic due to a π-framework extending over carbonyl moieties, leading to a very low energy LUMO Hobbs et al., 2010.
Molecular Structure Analysis
Multicomponent reactions involving fluorophenyl and other functional groups have been used to synthesize compounds for structural analysis. These studies utilize spectroscopic methods and X-ray crystallography to confirm molecular structures, offering a detailed look at the intricacies of molecular arrangements and potential applications in material science Barakat et al., 2016.
Fluorophores and Photophysical Properties
The synthesis and characterization of fluorophores with imidazole cores, including studies on their photophysical properties, have been conducted. These research efforts focus on the emission maxima, quantum yields, and photostabilities of such compounds, which are crucial for applications in organic electronics and sensor technologies Doğru et al., 2015.
Cytotoxic Activity
Research on fluorine-containing derivatives related to the compound of interest includes the exploration of their cytotoxic activity against various cancer cell lines. Such studies are foundational in the development of new anticancer agents, highlighting the potential therapeutic applications of these compounds Khlebnikova et al., 2020.
Imaging Agents for Alzheimer’s Disease
The development of imaging agents for Alzheimer’s disease using fluorinated imidazo[1,2-a]pyridine derivatives illustrates the relevance of structurally similar compounds in biomedical research. These agents aim to bind to amyloid plaques, enabling the non-invasive imaging of amyloid deposition in the brain, a hallmark of Alzheimer’s pathology Zeng et al., 2006.
Properties
IUPAC Name |
6-(2-fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3/c1-11-10-23-14-15(21(2)18(27)22(16(14)26)8-5-9-25)20-17(23)24(11)13-7-4-3-6-12(13)19/h3-4,6-7,10,25H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUWSPBJCWKVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B2811068.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2811069.png)



![3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2811074.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide](/img/structure/B2811077.png)

![6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2811080.png)
![2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2811083.png)
![1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2811085.png)


